5-Methyl-4-oxohexanoic acid

Description

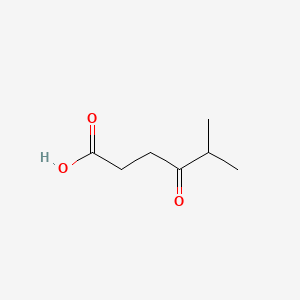

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)6(8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWLYLDUDAANSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194474 | |

| Record name | 5-Methyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41654-04-0 | |

| Record name | 5-Methyl-4-oxohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041654040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41654-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-4-OXOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU2B5382AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methyl-4-oxohexanoic acid, a gamma-keto acid, represents a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems and molecules of pharmaceutical interest. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the synthetic strategies for this compound, delving into the mechanistic underpinnings of these transformations and furnishing detailed experimental protocols.

Introduction

Gamma-keto acids and their derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products. The 1,4-relationship between the carbonyl and carboxyl functionalities provides a unique platform for cyclization reactions, leading to the formation of five-membered rings such as lactones and pyrrolidones, which are common motifs in medicinal chemistry. This compound, with its characteristic isobutyl-like fragment, serves as a specific synthon for introducing this structural element into larger, more complex molecules. This guide will explore the primary synthetic routes to this target molecule, with a focus on providing practical, actionable information for the laboratory setting.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the C3-C4 bond through a conjugate addition of an acyl anion equivalent to an acrylic acid derivative. Two prominent named reactions that embody this approach are the Stetter reaction and related Michael-type additions.

The Stetter Reaction: A Powerful Tool for 1,4-Dicarbonyl Synthesis

The Stetter reaction is a nucleophilic acylation that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion.[1] This reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds, including γ-keto acids and their esters.[1]

Mechanism of the Stetter Reaction

The catalytic cycle of the Stetter reaction, when applied to the synthesis of this compound, can be envisioned as follows:

-

Formation of the Breslow Intermediate: The NHC catalyst attacks the carbonyl carbon of isobutyraldehyde (2-methylpropanal) to form a tetrahedral intermediate. A proton transfer then generates the nucleophilic Breslow intermediate. This "umpolung" (polarity reversal) of the aldehyde carbonyl is the key step, transforming the electrophilic carbonyl carbon into a nucleophilic species.[2]

-

Conjugate Addition: The Breslow intermediate then undergoes a conjugate addition to an acrylic acid derivative (the Michael acceptor), such as acrylic acid or its ester. This step forms the crucial C3-C4 bond of the target molecule.[3]

-

Protonation and Catalyst Regeneration: The resulting enolate intermediate is protonated, and the catalyst is subsequently eliminated, regenerating the free NHC and yielding the desired γ-keto acid or ester.

Figure 1: Catalytic cycle of the Stetter reaction for the synthesis of a this compound derivative.

Experimental Protocols

Method 1: Stetter-type Reaction of Isobutyraldehyde and Acrylic Acid Ester (Proposed Protocol)

This protocol outlines a potential route for the synthesis of an ester precursor to this compound, which can then be hydrolyzed to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Isobutyraldehyde | 72.11 | 0.789 | 10 | 1.27 mL |

| Methyl Acrylate | 86.09 | 0.956 | 12 | 1.08 mL |

| Thiazolium Catalyst | - | - | 1 | - |

| Triethylamine | 101.19 | 0.726 | 2 | 0.28 mL |

| Anhydrous Solvent | - | - | - | 20 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add the thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 1 mmol) and the anhydrous solvent (e.g., THF or DMF, 20 mL).

-

Base Addition: Add triethylamine (2 mmol, 0.28 mL) to the flask and stir the mixture for 10 minutes at room temperature to generate the N-heterocyclic carbene in situ.

-

Reagent Addition: Add isobutyraldehyde (10 mmol, 1.27 mL) to the reaction mixture, followed by the dropwise addition of methyl acrylate (12 mmol, 1.08 mL) over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion of the reaction, quench the reaction by adding dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, methyl 5-methyl-4-oxohexanoate, by column chromatography on silica gel.

-

Hydrolysis: The purified ester can be hydrolyzed to this compound by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification.

Figure 2: Experimental workflow for the proposed Stetter-type synthesis.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization using various analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 41654-04-0 | [4] |

| Molecular Formula | C₇H₁₂O₃ | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

| Boiling Point | 260.2 °C at 760 mmHg | [4] |

| Flash Point | 125.4 °C | [4] |

| Density | 1.058 g/cm³ | [4] |

| Refractive Index | 1.441 | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the methine proton of the isopropyl group, two triplets for the two methylene groups of the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as signals for the methine and methyl carbons of the isopropyl group and the methylene carbons of the chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 144, along with characteristic fragmentation patterns corresponding to the loss of water, CO, and cleavage of the carbon chain.

Conclusion and Future Perspectives

The synthesis of this compound presents an interesting challenge in organic synthesis, with the Stetter reaction and related conjugate addition methodologies offering the most promising avenues for its preparation. While a definitive, optimized protocol for this specific molecule is yet to be widely published, the principles and procedures outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis.

Further research in this area could focus on the development of asymmetric variants of these reactions to produce enantiomerically enriched this compound, which would be of significant interest for the synthesis of chiral drugs and natural products. Additionally, the exploration of alternative, more sustainable catalytic systems for these transformations remains an active and important area of investigation. This technical guide serves as a starting point for such endeavors, encouraging further innovation in the synthesis of this valuable chemical building block.

References

-

Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

-

Organic Chemistry Portal. Stetter Reaction. [Link]

-

Domingo, L. R., & Aurell, M. J. (2010). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. The Journal of organic chemistry, 75(15), 5069–5078. [Link]

-

Kim, D., & Lee, D. (2004). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society, 25(10), 1513-1516. [Link]

-

LibreTexts. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link]

-

Professor Dave Explains. (2023, December 4). Stetter Reaction [Video]. YouTube. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

LookChem. 5-methyl-4-oxo-hexanoic acid | 41654-04-0. [Link]

-

Human Metabolome Database. Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). [Link]

-

PubChem. This compound. [Link]

-

ChemSrc. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0. [Link]

-

PubChem. Methyl 4-oxohexanoate. [Link]

-

PubChem. Methyl 4-acetyl-5-oxohexanoate. [Link]

-

LibreTexts. 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

-

ACS Publications. Efficient Synthesis of γ-Keto Sulfones by NHC-Catalyzed Intermolecular Stetter Reaction. [Link]

-

PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

-

ACS Publications. Conjugate addition reactions of .alpha.-silylated .alpha.,.beta.-unsaturated carboxylic acid salts. [Link]

-

Beilstein Journals. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]

-

SpringerLink. Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

-

PubChem. 4-Methyl-5-oxohexanoic acid. [Link]

Sources

5-Methyl-4-oxohexanoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 5-Methyl-4-oxohexanoic Acid

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and applications of this compound. This document provides not only the fundamental data but also the scientific rationale behind its synthesis and potential uses, reflecting field-proven insights and established chemical principles.

Core Chemical Identity and Structural Elucidation

This compound is a bifunctional organic molecule containing both a carboxylic acid and a ketone functional group. This structure makes it a versatile building block in organic synthesis.

-

IUPAC Name : this compound[1]

Structural Diagram

The molecule consists of a six-carbon backbone. The carboxylic acid group is at position 1, the ketone at position 4, and a methyl group branches off from position 5.

Caption: 2D chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of a compound is paramount for its application in experimental design, from solvent selection to predicting its behavior in biological systems. The following data, primarily from computational models, provide a strong baseline.

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | [1][2] |

| XLogP3 | 0.6 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Exact Mass | 144.078644241 Da | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1][4] |

| Boiling Point (Predicted) | 260.2 °C at 760 mmHg | [2][4] |

| Flash Point (Predicted) | 125.4 °C | [2][5] |

| Density (Predicted) | 1.058 g/cm³ | [2][4] |

Expert Interpretation for the Researcher

-

Balanced Lipophilicity : The XLogP3 value of 0.6 suggests that the molecule does not have a strong preference for either a lipid or aqueous phase.[1][2] This balanced character is often desirable in drug candidates for achieving adequate solubility and cell membrane permeability.

-

Hydrogen Bonding Potential : With one hydrogen bond donor (the carboxylic acid proton) and three acceptors (the two oxygens of the carboxyl group and the ketone oxygen), this molecule can actively participate in hydrogen bonding networks.[1][2] This influences its solubility in polar protic solvents and its potential to bind to biological targets like enzyme active sites.

-

Conformational Flexibility : The presence of four rotatable bonds indicates significant conformational flexibility.[1][2] This allows the molecule to adopt various shapes, which can be critical for fitting into a binding pocket of a protein.

Synthesis Pathway and Experimental Protocol

While various synthetic routes can be envisioned, a robust and illustrative method for preparing γ-keto acids like this compound involves the alkylation of a β-ketoester followed by hydrolysis and decarboxylation. This classic approach offers high yields and mechanistic clarity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via acetoacetic ester synthesis.

Detailed Laboratory Protocol

This protocol is a self-validating system, where successful completion of each step sets up the subsequent transformation.

Materials:

-

Ethyl isobutyrylacetate (1.0 eq)

-

Sodium ethoxide (NaOEt) in ethanol (1.1 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Anhydrous ethanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

6M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation (Causality: A strong base is required to deprotonate the acidic α-carbon of the β-ketoester, creating a potent carbon nucleophile).

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol.

-

Add sodium ethoxide and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl isobutyrylacetate dropwise over 20 minutes. Maintain the temperature at 0 °C.

-

Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the enolate.

-

-

Alkylation (Causality: The generated enolate acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form a new carbon-carbon bond).

-

Cool the enolate solution back to 0 °C.

-

Add ethyl bromoacetate dropwise. An exothermic reaction may be observed; maintain control with the ice bath.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Decarboxylation (Causality: Saponification converts both ester groups to carboxylates. Subsequent acidification protonates them, forming a β-ketoacid which is thermally unstable and readily loses CO₂ upon heating to yield the final product).

-

Cool the reaction mixture and add the 10% NaOH solution.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

-

After cooling, carefully acidify the basic solution with 6M HCl until the pH is ~1-2.

-

Gently heat the acidic mixture to 50-60 °C. Vigorous bubbling (CO₂ evolution) will occur. Continue heating until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the solution to room temperature.

-

Extract the aqueous solution three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.

-

Scaffold for Heterocycles : The 1,4-dicarbonyl relationship (keto-acid) is a classic precursor for synthesizing five- and six-membered heterocyclic rings, such as pyridazinones and γ-lactones, which are privileged structures in medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD) : As a small molecule with defined hydrogen bonding features and a mix of hydrophobic and hydrophilic regions, it is an ideal candidate for a fragment library. Screening this compound against a biological target could yield a low-affinity "hit" that can be optimized into a potent lead compound.

-

Pro-drug Design : The carboxylic acid handle can be esterified to create pro-drugs with modified solubility or pharmacokinetic profiles. These esters can then be hydrolyzed in vivo by metabolic enzymes to release the active parent compound.

-

Natural Product Synthesis : This molecule can serve as a key building block in the total synthesis of more complex natural products. It has been reported as a constituent of Nicotiana tabacum (tobacco).[1]

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 38934, this compound. Retrieved from [Link]

-

LookChem (n.d.). 5-methyl-4-oxo-hexanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 796812, (4S)-4-methyl-5-oxohexanoic acid. Retrieved from [Link]

-

Chemsrc (n.d.). Hexanoic acid,5-methyl-4-oxo. Retrieved from [Link]

Sources

- 1. This compound | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]

- 3. 5-methyl-4-oxo-hexanoic acid | 41654-04-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0 | Chemsrc [chemsrc.com]

The Pivotal Role of γ-Keto Acids in Cellular Homeostasis and Disease: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the multifaceted biological roles of γ-keto acids for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document delves into the core biochemical principles, experimental methodologies, and clinical implications of these vital metabolic intermediates. We will dissect their functions in central metabolism, their emerging roles as signaling molecules, and their involvement in the pathophysiology of various diseases, offering a robust foundation for future research and therapeutic development.

Section 1: The Biochemical Landscape of γ-Keto Acids

γ-Keto acids are organic compounds characterized by a ketone group positioned on the gamma carbon relative to a carboxylic acid. While the broader class of keto acids is diverse, this guide will focus on key players with significant biological relevance, most notably α-ketoglutarate (AKG) and α-ketoadipic acid (α-KAA), which, due to their dicarboxylic nature, possess a keto group in a gamma-position relative to one of the carboxyl groups.

These molecules are not merely metabolic intermediates but are critical nodes that integrate various metabolic pathways, including amino acid metabolism and the citric acid cycle (TCA cycle).[1][2] Their strategic position allows them to act as sensitive indicators and regulators of the cell's metabolic state.

α-Ketoglutarate (AKG): A Central Metabolic Hub

α-Ketoglutarate is a key intermediate in the TCA cycle, a series of reactions essential for cellular energy production.[3][4] In this cycle, AKG is formed from isocitrate and is subsequently converted to succinyl-CoA, a process that generates reducing equivalents (NADH) for ATP synthesis.[4][5] Beyond its role in energy metabolism, AKG is a critical link between carbon and nitrogen metabolism.[6][7] It can be synthesized from and converted into the amino acid glutamate, playing a central role in transamination reactions that are fundamental for the synthesis and degradation of amino acids.[2][7]

α-Ketoadipic Acid (α-KAA): A Key Player in Amino Acid Catabolism

α-Ketoadipic acid is a crucial intermediate in the catabolic pathways of the essential amino acids lysine and tryptophan.[8][9] It is formed from these amino acids and is then oxidatively decarboxylated to form glutaryl-CoA, which can be further metabolized for energy production.[9] The proper functioning of this pathway is vital for preventing the toxic accumulation of lysine and tryptophan and their metabolites.

Section 2: γ-Keto Acids as Signaling Molecules and Metabolic Regulators

Emerging evidence has expanded our understanding of γ-keto acids beyond their metabolic roles, revealing their function as potent signaling molecules that influence a wide array of cellular processes.

α-Ketoglutarate: A Master Regulator of Epigenetics and Cellular Signaling

AKG serves as a crucial cofactor for a large family of dioxygenase enzymes, including those involved in histone and DNA demethylation. By influencing the activity of these enzymes, AKG plays a significant role in epigenetic regulation, thereby controlling gene expression. Furthermore, AKG has been shown to influence signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[4] Its ability to modulate these fundamental processes has implicated AKG in the regulation of lifespan and age-related diseases.[4]

The Impact of Ketone Bodies on Cellular Signaling

While not all are strictly γ-keto acids, the broader family of ketone bodies, which includes molecules with keto functionalities, has been shown to exert significant signaling effects.[10] For instance, β-hydroxybutyrate, a ketone body, can inhibit histone deacetylases (HDACs), leading to changes in gene expression.[11] Ketone bodies can also influence neurotransmission, with studies showing an impact on the levels of neurotransmitters like GABA.[12] This highlights a broader principle where keto acids can act as signaling molecules, influencing cellular function in ways that extend beyond their direct metabolic roles.

Section 3: The Clinical Relevance of γ-Keto Acid Dysregulation

Disruptions in the metabolism of γ-keto acids can have profound clinical consequences, leading to a range of metabolic disorders.

α-Ketoadipic Aciduria: A Window into Lysine and Tryptophan Metabolism

α-Ketoadipic aciduria is a rare inherited metabolic disorder caused by a deficiency in the enzyme α-ketoadipic acid dehydrogenase, which is responsible for the breakdown of α-KAA.[9][13] This deficiency leads to the accumulation of α-ketoadipic acid and related metabolites in the body.[13] While the clinical presentation can be variable, with some individuals remaining asymptomatic, others may exhibit developmental and neurological issues.[9] The study of this disorder provides valuable insights into the importance of proper lysine and tryptophan catabolism.

Therapeutic Potential of Modulating γ-Keto Acid Levels

The central role of γ-keto acids in metabolism and signaling has made them attractive targets for therapeutic intervention. For instance, supplementation with AKG has been explored for its potential to enhance amino acid metabolism and support muscle protein synthesis.[3][4] The ketogenic diet, which elevates the levels of ketone bodies, has been used as a therapeutic strategy for refractory epilepsy and is being investigated for its potential benefits in other neurological disorders and even cancer.[14][15] These approaches underscore the therapeutic potential of modulating the levels and metabolism of keto acids to address various pathological conditions.

Section 4: Methodologies for the Study of γ-Keto Acids

The accurate detection and quantification of γ-keto acids in biological samples are crucial for both basic research and clinical diagnostics. A variety of analytical techniques have been developed for this purpose.

Analytical Techniques for γ-Keto Acid Quantification

Several methods are employed for the analysis of keto acids, including:

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection after derivatization, is a sensitive and reliable method for quantifying specific α-keto acids.[16][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique that can be used for the analysis of keto acids, although it typically requires derivatization to make the compounds volatile.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity and has become a popular method for the comprehensive analysis of metabolites, including keto acids, in complex biological samples.[18][19]

Experimental Protocol: Quantification of α-Keto Acids by HPLC with Fluorescence Detection

This protocol outlines a general procedure for the analysis of α-keto acids in cell culture samples using HPLC with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

Step 1: Sample Preparation

-

Harvest cultured cells and treat with 80% methanol to precipitate proteins and extract metabolites.

-

Centrifuge the samples to remove insoluble material.

-

Collect the supernatant and dry it under a vacuum.

-

Reconstitute the dried extract in a known volume of water.

Step 2: Derivatization

-

Prepare a fresh DMB derivatization solution.

-

Add the DMB solution to the reconstituted sample extract.

-

Heat the mixture at 85°C for 45 minutes to allow for the derivatization reaction to proceed.[16]

Step 3: HPLC Analysis

-

Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of methanol and water.

-

Set the fluorescence detector to an excitation wavelength of 367 nm and an emission wavelength of 446 nm.[16]

-

Quantify the α-keto acids by comparing the peak areas to a standard curve generated with known concentrations of the target analytes.

Section 5: Visualizing the Centrality of γ-Keto Acids

To better illustrate the interconnectedness of the pathways involving γ-keto acids, the following diagrams are provided.

Metabolic Integration of α-Ketoglutarate

Caption: Role of α-Ketoadipic Acid in amino acid catabolism.

Section 6: Future Directions and Therapeutic Opportunities

The expanding roles of γ-keto acids in cellular physiology present exciting avenues for future research and therapeutic development. A deeper understanding of how these molecules are regulated and how they exert their signaling functions could lead to novel strategies for treating a wide range of diseases. Targeting the enzymes involved in γ-keto acid metabolism, or developing strategies to modulate the levels of these key metabolites, holds significant promise for the development of new therapies for metabolic disorders, neurological diseases, and cancer. Continued research in this area is essential to fully unlock the therapeutic potential of these remarkable molecules.

References

-

2-Oxoadipic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

a-Ketoadipic Acid | Rupa Health. (n.d.). Retrieved January 22, 2026, from [Link]

-

Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & therapeutics, 24(1), 1–8. [Link]

-

Rojas-Morales, P., Pedraza-Chaverri, J., & Rojas, P. (2021). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in molecular neuroscience, 14, 732125. [Link]

- Posset, R., Grote, J., Opp, S., Heringer, J., Okun, J. G., & Kölker, S. (2019). Organic Acidemias Due to Defects in Lysine Oxidation: 2-Ketoadipic Acidemia and Glutaric Acidemia. In The Online Metabolic and Molecular Bases of Inherited Disease.

-

Wu, N., Yang, M., Gaur, U., Xu, H., Yao, Y., & Li, D. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomolecules & therapeutics, 24(1), 1–8. [Link]

-

Keto acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Keto Acids: Definition, Structure, and Role in Biochemistry - Tuscany Diet. (2023, November 9). Retrieved January 22, 2026, from [Link]

-

α-Ketoglutaric acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mailloux, R. J. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Redox biology, 69, 102996. [Link]

-

Li, Y., Liu, G., Li, Y., Liu, M., & Wang, J. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules (Basel, Switzerland), 23(1), 173. [Link]

-

Newman, J. C., & Verdin, E. (2014). Ketone bodies as signaling metabolites. Trends in endocrinology and metabolism: TEM, 25(1), 42–52. [Link]

-

Yudkoff, M., Daikhin, Y., Horyn, O., Nissim, I., & Nissim, I. (2001). Brain amino acid metabolism and ketosis. Journal of neuroscience research, 66(2), 272–281. [Link]

-

Yudkoff, M., Daikhin, Y., Nissim, I., & Lazarow, A. (1996). Effects of ketone bodies on astrocyte amino acid metabolism. Journal of neurochemistry, 66(2), 689–697. [Link]

-

Rojas-Morales, P., Pedraza-Chaverri, J., & Rojas, P. (2021). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Frontiers in molecular neuroscience, 14, 732125. [Link]

- Danhauser, K., Sauer, S. W., Haack, T. B., Wieland, T., Staufner, C., Burlina, A. B., … & Kölker, S. (2012). DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria. American journal of human genetics, 91(6), 1086–1091.

-

Citric acid cycle - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- Paoli, A., Rubini, A., Volek, J. S., & Grimaldi, K. A. (2013). Beyond weight loss: a review of the therapeutic uses of very-low-carbohydrate (ketogenic) diets. European journal of clinical nutrition, 67(8), 789–796.

-

Paoli, A., Mancin, L., Bianco, A., Thomas, E., Mota, J. F., & Piccini, F. (2019). Ketogenic Diet and Microbiota: Friends or Enemies?. Genes, 10(7), 534. [Link]

-

Wang, G., Zhang, Y., & Li, Y. (2022). Ketogenic diet for human diseases: the underlying mechanisms and potential for clinical implementations. Signal transduction and targeted therapy, 7(1), 11. [Link]

-

van der Ende, M., Grefhorst, A., van der Sluis, R. J., & van Dijk, T. H. (2024). Therapeutic potential of the ketogenic diet: A metabolic switch with implications for neurological disorders, the gut-brain axis, and cardiovascular diseases. The Journal of nutritional biochemistry, 132, 109693. [Link]

-

Tanaka, H., Koyama, R., Itoh, H., & Oh-Ishi, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2133–2139. [Link]

- Langenbeck, U., Wendel, U., & Siemes, H. (1988). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.

-

Pasikanti, K. K., Ho, P. C., & Chan, E. C. (2008). Gas chromatography/mass spectrometry in metabolic profiling of biological fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 871(2), 202–211. [Link]

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 4. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 7. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 8. 2-Oxoadipic acid - Wikipedia [en.wikipedia.org]

- 9. a-Ketoadipic Acid | Rupa Health [rupahealth.com]

- 10. researchgate.net [researchgate.net]

- 11. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 14. Therapeutic potential of the ketogenic diet: A metabolic switch with implications for neurological disorders, the gut-brain axis, and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ketogenic diet for human diseases: the underlying mechanisms and potential for clinical implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 5-Methyl-4-oxohexanoic Acid: A Versatile Bifunctional Building Block for Modern Organic Synthesis

Abstract

In the landscape of drug discovery and complex molecule synthesis, the strategic selection of starting materials is paramount. Bifunctional building blocks, which possess multiple reactive sites, offer an efficient pathway to molecular complexity. This technical guide focuses on 5-methyl-4-oxohexanoic acid (CAS: 41654-04-0), a γ-keto acid with significant, yet underexplored, potential.[1][2][3] As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive overview of this molecule's properties, plausible synthetic strategies, and its powerful applications in constructing key structural motifs such as heterocycles and carbocycles. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Introduction to this compound

This compound is a unique organic compound featuring two highly valuable functional groups: a carboxylic acid and a ketone.[4] This bifunctionality allows for orthogonal chemical modifications and makes it an attractive precursor for a variety of more complex molecular architectures.

Chemical Identity and Structure

The structure consists of a six-carbon chain where the carboxyl group defines C1, the ketone is located at C4, and a methyl group is attached to C5. This arrangement classifies it as a γ-keto acid.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification. The key properties are summarized below.

| Property | Value | Source |

| Physical Form | Light Yellow Solid | [5] |

| Boiling Point | 260.2 °C at 760 mmHg | [2] |

| Density | 1.058 g/cm³ | [2] |

| Flash Point | 125.4 °C | [2] |

| Refractive Index | 1.441 | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Significance as a Bifunctional Building Block

The true value of this compound lies in the strategic placement of its functional groups. The carboxylic acid serves as a handle for amide bond formation, esterification, or as a directing group, while the ketone provides a site for nucleophilic addition, condensation reactions, and reductive amination. The 1,4-relationship between these groups is the key enabler for the synthesis of five-membered rings, a common core in many biologically active molecules.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this building block is crucial for custom isotopic labeling or derivative synthesis.[1][6][7] A plausible and robust laboratory-scale synthesis can be envisioned through a Michael addition followed by hydrolysis and decarboxylation.

Retrosynthetic Analysis

A logical disconnection points towards a Michael addition of an isopropyl nucleophile to a suitable 4-carbon electrophile. An effective approach involves the conjugate addition of an organocuprate to ethyl acrylate, followed by quenching with an acyl chloride equivalent. A more classical and reliable method, however, is the acetoacetic ester synthesis.

Proposed Synthetic Protocol: Michael Addition and Hydrolysis

This protocol leverages the Michael addition of a soft nucleophile, derived from isobutyraldehyde, to acrylonitrile, followed by acidic hydrolysis of the resulting nitrile and ester functionalities.

Detailed Step-by-Step Experimental Protocol

Step 1: Michael Addition

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL).

-

Base Formation: Add sodium metal (2.3 g, 100 mmol) in small portions to generate sodium ethoxide. The exotherm should be managed with an ice bath.

-

Nucleophile Addition: Once all sodium has reacted and the solution has cooled to room temperature, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise. Stir for 15 minutes.

-

Conjugate Addition: Add methyl vinyl ketone (7.0 g, 100 mmol) dropwise, maintaining the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis and Decarboxylation

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the resulting residue, add 10% aqueous sodium hydroxide solution (100 mL). Heat the mixture to reflux for 4 hours to hydrolyze the ester.

-

Acidification & Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. Heat the acidic mixture to 80°C for 1 hour to induce decarboxylation, observed by the evolution of CO₂ gas.

-

Extraction: Cool the solution to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient).

Synthetic Workflow Diagram

Caption: Synthetic pathway from the title compound to a cyclopentenone.

Strategic Utility in Drug Development

Beyond its role in core scaffold synthesis, this compound offers specific advantages in a pharmaceutical context.

-

Scaffold Diversification: The isopropyl keto moiety is a common feature in bioactive molecules. This building block provides a direct method for its incorporation.

-

Linker Chemistry: The carboxylic acid handle is ideal for attaching the molecule to a solid support for combinatorial library synthesis or for conjugating it to other molecules, such as in the formation of Antibody-Drug Conjugates (ADCs) or PROTACs.

-

Metabolic Stability: The branched isopropyl group can enhance metabolic stability by sterically hindering enzymatic degradation at that position.

Conclusion

This compound is a powerful and versatile building block whose strategic value is rooted in its bifunctional γ-keto acid structure. It provides a direct and efficient entry into highly valuable five-membered heterocyclic and carbocyclic systems that are central to medicinal chemistry and materials science. By understanding the fundamental reactivity of its dual functional groups, researchers can unlock its potential to accelerate the synthesis of complex molecular targets and drive innovation in drug development.

References

-

GlobalChemMall. This compound. Retrieved from [Link]

-

LookChem. (2023). 5-methyl-4-oxo-hexanoic acid|41654-04-0. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

- 1. 5-methyl-4-oxo-hexanoic acid | 41654-04-0 [chemicalbook.com]

- 2. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]

- 3. This compound | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-Methyl-4-oxo-hexanoic acid@5-Methyl-4-oxo-hexanoic acid | 41654-04-0 [sigmaaldrich.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0 | Chemsrc [chemsrc.com]

A Technical Guide to the Potential Applications of 5-Methyl-4-oxohexanoic Acid Derivatives in Drug Discovery and Synthesis

Abstract

5-Methyl-4-oxohexanoic acid, a member of the gamma-keto acid class, represents a versatile and underexplored scaffold for chemical synthesis and drug discovery.[1][2] While direct biological data on this specific molecule is limited, its structural motifs—a terminal carboxylic acid and a sterically accessible ketone—offer robust handles for derivatization. This technical guide synthesizes information from analogous keto-acid systems to extrapolate and propose high-potential applications for its derivatives. We present detailed synthetic strategies for creating libraries of novel amides, esters, and heterocyclic compounds. Furthermore, we outline potential therapeutic applications, focusing on antimicrobial and anticancer activities, based on established evidence from related keto-amide and keto-ester structures.[3][4] This document provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge, experimental protocols, and strategic workflows required to unlock the potential of this promising chemical scaffold.

The Chemical Foundation: Understanding this compound

This compound is an organic compound featuring a seven-carbon backbone.[1] Its key functionalities are a carboxylic acid group (-COOH) at one terminus and a ketone group (>C=O) at the C-4 position, classifying it as a gamma-keto acid.[2]

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₂O₃[1]

-

Molecular Weight: 144.17 g/mol [1]

-

SMILES: CC(C)C(=O)CCC(=O)O[1]

The true value of this molecule lies not in its intrinsic activity, but in its potential as a versatile synthon . The two distinct functional groups allow for orthogonal chemical modifications, enabling the systematic development of diverse molecular architectures. The carboxylic acid is a prime site for forming amides and esters, while the ketone is a gateway to creating a wide array of heterocyclic structures.[5] This dual reactivity makes it an ideal starting point for generating compound libraries for high-throughput screening.

Synthetic Versatility and Derivatization Strategies

The core directive for exploring the applications of this compound is derivatization. The following section details proven synthetic strategies and provides an exemplary protocol.

Strategy 1: Amide and Ester Formation via the Carboxylic Acid

The carboxylic acid moiety is readily converted into amides and esters, which are fundamental linkages in many biologically active molecules. Amidation, in particular, is a cornerstone of medicinal chemistry for improving pharmacokinetic properties and introducing diverse functional groups.

Causality Behind the Approach:

-

Amide Synthesis: Converting the carboxylic acid to an amide bond introduces a hydrogen bond donor and acceptor, often improving solubility and cell permeability. Coupling with various primary or secondary amines (aliphatic, aromatic, or heterocyclic) allows for the exploration of a vast chemical space to identify structure-activity relationships (SAR).

-

Ester Synthesis: Esterification can serve as a prodrug strategy. In vivo, endogenous esterases can hydrolyze the ester to release the active carboxylic acid, improving bioavailability.[4]

Strategy 2: Heterocycle Synthesis via the Ketone

The 1,4-dicarbonyl relationship (when considering the carboxyl group) makes this molecule a classic precursor for five-membered heterocycles, such as pyrroles (via the Paal-Knorr synthesis) and related structures, which are prevalent in pharmaceuticals.[6]

Causality Behind the Approach:

-

Paal-Knorr Pyrrole Synthesis: Reacting the gamma-keto acid with a primary amine or ammonia under dehydrating conditions will yield a substituted pyrrole. Pyrrole rings are key components of numerous blockbuster drugs, including atorvastatin. This strategy allows for the rigidification of the molecular structure and the introduction of aromatic systems capable of engaging in various receptor-ligand interactions.

Experimental Protocol: Synthesis of an N-Aryl Amide Derivative

This protocol details the synthesis of N-(4-chlorophenyl)-5-methyl-4-oxohexanamide, an exemplary derivative. The choice of an aromatic amine is deliberate; such derivatives are frequently investigated for antimicrobial and anticancer activities.[3]

Methodology:

-

Activation of the Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Scientific Rationale: DCC is a highly effective coupling agent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. DMAP serves as a catalyst to accelerate this activation. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.

-

-

Amide Coupling:

-

Stir the mixture at room temperature for 20 minutes.

-

Add 4-chloroaniline (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Scientific Rationale: The primary amine of 4-chloroaniline acts as a nucleophile, attacking the activated carboxyl group to form the stable amide bond. The extended reaction time ensures completion.

-

-

Work-up and Purification:

-

Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-(4-chlorophenyl)-5-methyl-4-oxohexanamide.

-

Scientific Rationale: The aqueous washes remove unreacted starting materials, coupling agents, and catalysts. Column chromatography provides the final, high-purity compound required for biological testing.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of an N-aryl amide derivative.

Extrapolated Biological Activities and Therapeutic Potential

While direct studies on this compound derivatives are scarce, the known bioactivities of related γ- and β-keto acids, amides, and esters provide a strong basis for predicting their potential.

Potential as Antimicrobial Agents

Numerous studies have demonstrated the antimicrobial properties of β-keto amides and esters.[3][7] These compounds are thought to interfere with essential bacterial processes.

-

Hypothesized Mechanism of Action: One plausible mechanism is the inhibition of bacterial communication systems, known as Quorum Sensing (QS) . Some β-keto esters are structurally analogous to N-acylhomoserine lactones (AHLs), which are autoinducer molecules used by Gram-negative bacteria to coordinate virulence factor production and biofilm formation.[7] Derivatives of this compound could act as competitive inhibitors of the AHL synthase or its receptor, thereby disrupting these pathogenic processes.

-

Supporting Evidence: A study on novel chiral β-keto amides showed minimum inhibitory concentrations (MIC) as low as 125 µg/mL against bacteria like S. aureus and E. coli.[3] This highlights the potential of the keto-amide scaffold in antibacterial drug discovery.

Potential as Anticancer Agents

The unique metabolic state of many cancer cells, often characterized by a reliance on aerobic glycolysis (the Warburg effect), presents a therapeutic window. Compounds that can modulate cellular metabolism, such as keto-acid derivatives, are of significant interest.

-

Hypothesized Mechanism of Action: Keto-acid derivatives, particularly esters, can be metabolized to produce ketone bodies.[4] It is hypothesized that these ketone bodies can provide an alternative energy source for healthy cells while potentially being less efficiently utilized by some cancer cells, leading to metabolic stress and cytostatic or cytotoxic effects.[4] Furthermore, the α-ketoamide motif is a privileged structure found in many drug candidates, known for its ability to act as a reactive electrophile that can covalently bind to enzyme targets.[8]

-

Supporting Evidence: A derivative of 4-oxohexanoic acid has been successfully used in a prodrug for the HIV protease inhibitor ritonavir, which also exhibits cytostatic activity, demonstrating the utility of the oxohexanoate moiety in drug delivery systems targeting cancer.[4]

Visualization: Hypothetical Antimicrobial Mechanism

Caption: Inhibition of bacterial Quorum Sensing by a proposed derivative.

Proposed Research and Screening Workflows

To systematically evaluate the potential of this compound derivatives, a structured screening funnel is essential.

Workflow for Antimicrobial Activity Screening

-

Library Synthesis: Synthesize a diverse library of derivatives (e.g., 20-50 compounds) by varying the amine component in the amide synthesis protocol (Section 2.3). Include aliphatic, aromatic, and heterocyclic amines with diverse electronic properties.

-

Primary Screening (MIC Determination):

-

Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Include a Gram-positive and Gram-negative panel to identify spectra of activity.

-

-

Secondary Screening (Hit Validation):

-

For compounds showing significant activity (e.g., MIC ≤ 64 µg/mL), determine the Minimum Bactericidal Concentration (MBC) to assess whether the effect is bacteriostatic or bactericidal.

-

Perform time-kill curve assays to understand the dynamics of bacterial killing.

-

-

Mechanism of Action Studies: For the most potent hits, investigate the mechanism of action using assays for quorum sensing inhibition, membrane disruption, or inhibition of specific metabolic pathways.

Data Presentation: Exemplary Antimicrobial Screening Data

The table below illustrates how quantitative data from a primary screen could be structured. (Note: Data is hypothetical).

| Compound ID | Derivative Structure (R-group on Amide) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| MKHA-01 | Phenyl | >256 | >256 |

| MKHA-02 | 4-Chlorophenyl | 128 | 256 |

| MKHA-03 | 4-Nitrophenyl | 64 | 128 |

| MKHA-04 | 2-Pyridyl | 32 | 64 |

| MKHA-05 | Cyclohexyl | >256 | >256 |

Conclusion and Future Outlook

This compound is a chemically tractable and versatile scaffold with significant, albeit underexplored, potential in medicinal chemistry. By leveraging its dual functional handles, researchers can rapidly generate diverse libraries of novel amides, esters, and heterocycles. Extrapolation from chemically related structures strongly suggests that these derivatives are promising candidates for development as novel antimicrobial and anticancer agents. The synthetic protocols and screening workflows provided in this guide offer a clear roadmap for initiating research programs aimed at transforming this simple γ-keto acid into next-generation therapeutic leads. Future work should focus on broad library synthesis, systematic screening, and detailed mechanistic studies to fully realize the potential of this valuable chemical entity.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides Source: ResearchGate URL: [Link]

-

Title: Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Keto acid Source: Wikipedia URL: [Link]

-

Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: 5-methyl-4-oxo-hexanoic acid|41654-04-0 Source: LookChem URL: [Link]

-

Title: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides Source: ACS Publications URL: [Link]

-

Title: Keto-enol tautomerism in the development of new drugs Source: Frontiers in Chemistry URL: [Link]

-

Title: methyl 5,5-dimethyl-4-oxohexanoate Source: ChemSynthesis URL: [Link]

-

Title: Advances in the Synthesis of Heterocyclic Compounds and Their Applications Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: 4-Methyl-5-oxohexanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Methyl 4-acetyl-5-oxohexanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthetic (S)-5-(benzoyloxy)-6-oxohexanoic acid ethyl ester... Source: ACS Publications URL: [Link]

-

Title: Antimicrobial activity of gamma-poly (glutamic acid), a preservative coating for cherries Source: PubMed URL: [Link]

-

Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL: [Link]

-

Title: Antimicrobial activity of gamma-poly (glutamic acid), a preservative coating for cherries | Request PDF Source: ResearchGate URL: [Link]

-

Title: An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. This compound | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Methyl-4-oxohexanoic Acid

Introduction

5-Methyl-4-oxohexanoic acid (CAS No: 41654-04-0) is a keto-carboxylic acid with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure, featuring both a ketone and a carboxylic acid functional group, imparts a unique set of physicochemical properties that are critical for its application in chemical synthesis, metabolic research, and as a potential building block in drug development. The presence of these functional groups governs its reactivity, polarity, and intermolecular interactions, which in turn dictate its solubility and stability.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its successful application, particularly in the pharmaceutical sciences.[3][4] Solubility influences bioavailability and the choice of formulation or reaction solvents, while stability data determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.[3][5] This guide provides a detailed technical overview of the predicted solubility profile and a comprehensive framework for evaluating the chemical stability of this compound, grounded in established scientific principles and regulatory expectations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 41654-04-0 | PubChem, LookChem[1][2] |

| Molecular Formula | C₇H₁₂O₃ | PubChem, LookChem[1][2] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Boiling Point | 260.2 °C at 760 mmHg | LookChem[2] |

| Flash Point | 125.4 °C | Chemsrc, LookChem[2][6] |

| Density | 1.058 g/cm³ | LookChem[2] |

| XLogP3 | 0.6 | PubChem, LookChem[1][2] |

| SMILES | CC(C)C(=O)CCC(=O)O | PubChem[1] |

Section 1: Solubility Profile

Theoretical Assessment of Solubility

The solubility of an organic molecule is dictated by its structure and the principle of "like dissolves like".[7] this compound possesses a dual chemical nature:

-

Polar Moieties : The carboxylic acid (-COOH) group is highly polar and can act as both a hydrogen bond donor and acceptor. The ketone (C=O) group is also polar and can act as a hydrogen bond acceptor.[2] These features suggest a strong affinity for polar solvents.

-

Nonpolar Moiety : The C7 alkyl backbone provides a degree of lipophilicity.

Based on this structure, we can predict its solubility behavior:

-

Aqueous Solubility : The presence of the carboxylic acid group suggests that this compound will exhibit some solubility in water.[8] This solubility is expected to increase significantly in alkaline aqueous solutions (e.g., pH > 7), where the carboxylic acid is deprotonated to form the more polar and water-soluble carboxylate salt.[9] Conversely, in acidic solutions, the carboxylic acid will remain protonated, and solubility may be lower.

-

Organic Solvent Solubility : It is expected to be readily soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, THF, acetone) due to favorable dipole-dipole interactions and hydrogen bonding. Solubility in nonpolar solvents like hexane or toluene is predicted to be limited due to the molecule's overall polarity.

Experimental Protocol for Solubility Determination

To empirically validate the theoretical assessment, a systematic solubility test should be performed. This protocol provides a qualitative and semi-quantitative framework for determining solubility.

Methodology Rationale : The choice of solvents is designed to systematically probe the acidic, basic, and general polarity characteristics of the analyte.[8][9] Starting with water assesses overall polarity. Subsequent tests in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions reveal the presence of basic or acidic functional groups, respectively.[9]

Step-by-Step Protocol:

-

Preparation : Weigh approximately 30 mg of this compound into a series of small, clean test tubes.

-

Solvent Addition : To each tube, add 1 mL of a single test solvent (see workflow diagram below).

-

Mixing : Shake each tube vigorously for approximately 30-60 seconds.[9]

-

Observation : Visually inspect for dissolution. The complete disappearance of the solid indicates solubility.

-

pH Testing (for water-soluble compounds) : If the compound dissolves in water, test the pH of the solution using pH paper. An acidic pH (≤ 4) would confirm the nature of the carboxylic acid.[8]

-

Sequential Testing : Follow the workflow diagram below. Only proceed to the next solvent test if the compound is insoluble in the previous one.

Caption: General workflow for a forced degradation stability study.

Data Interpretation and Reporting

The results from the stability study should be tabulated to clearly show the performance of this compound under each stress condition.

| Stress Condition | Time (hours) | Parent Compound Assay (%) | Area (%) of Major Degradant 1 | Area (%) of Major Degradant 2 | Total Impurities (%) | Mass Balance (%) |

| Control (Unstressed) | 0 | 100.0 | N/D | N/D | N/D | 100.0 |

| 0.1 M HCl @ 60°C | 24 | |||||

| 0.1 M NaOH @ RT | 24 | |||||

| 3% H₂O₂ @ RT | 24 | |||||

| Thermal (80°C) | 168 | |||||

| Photolytic | - |

N/D = Not Detected

Conclusion

This compound is a polar molecule expected to be soluble in water and other polar organic solvents, with its aqueous solubility being highly pH-dependent. Its chemical structure contains functional groups that are susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The comprehensive protocols outlined in this guide provide a robust framework for experimentally determining the solubility profile and thoroughly evaluating the intrinsic chemical stability of this compound. The resulting data is fundamental for guiding its use in research, enabling appropriate solvent selection, and providing the necessary foundation for formulation development and regulatory submissions in the pharmaceutical industry.

References

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.

- Lab 14: Qualit

- Pharmaceutical stability testing, Part 1: An overview of stability. RAPS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Solubility of Organic Compounds. (2023). University of Toronto.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- Solubility Tests - Identification of Unknowns (Part 1). (2021). YouTube.

- Hexanoic acid,5-methyl-4-oxo. Chemsrc.

- Forced Degrad

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Excipients.

- This compound. PubChem.

- 5-methyl-4-oxo-hexanoic acid. LookChem.

- Forced Degradation Studies for Biopharmaceuticals. (2013).

- Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.

Sources

- 1. This compound | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]

- 3. japsonline.com [japsonline.com]

- 4. Pharmaceutical stability testing, Part 1:Â An overview of stability | RAPS [raps.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. csub.edu [csub.edu]

spectroscopic data of 5-Methyl-4-oxohexanoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-oxohexanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of molecular research and pharmaceutical development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a keto-carboxylic acid with the molecular formula C₇H₁₂O₃, presents a valuable case study for the application of modern spectroscopic techniques.[1] Its structure, containing both a ketone and a carboxylic acid functional group, offers distinct and predictable spectroscopic signatures.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely published, this document leverages predictive models and foundational spectroscopic principles to serve as an authoritative reference for researchers. The methodologies and interpretations herein are designed to be self-validating, providing a robust framework for the characterization of this and similar small molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H and ¹³C NMR Data Analysis

The predicted NMR data are based on established chemical shift principles and data from online prediction engines.[2][3] The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃), though the highly acidic carboxylic proton may undergo exchange or exhibit very broad signals.[4]

Molecular Structure and Atom Numbering:

(Note: For clarity, a simplified numbering scheme is used for discussion. C1 and C2 represent the carboxylic acid group, C6 and C5 the isopropyl group.)

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |

| Hₐ (on C5-methyls) | 1.10 | Doublet (d) | 6H | These six protons are equivalent and are split by the single proton on C5, resulting in a doublet. |

| H₂ (on C2) | 2.55 | Triplet (t) | 2H | These protons are alpha to the carboxylic acid carbonyl, deshielding them. They are split by the two adjacent C3 protons. |

| H₃ (on C3) | 2.80 | Triplet (t) | 2H | These protons are alpha to the ketone carbonyl, leading to significant deshielding. They are split by the two adjacent C2 protons. |

| H₅ (on C5) | 2.85 | Septet (sept) | 1H | This proton is split by the six equivalent protons of the two methyl groups, resulting in a septet. |

| Hₙ (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a very broad signal that may exchange with trace D₂O.[5][6] |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| Cₐ (on C5-methyls) | 18.2 | The methyl carbons of the isopropyl group are in an aliphatic environment, appearing far upfield. |

| C₂ | 28.5 | Aliphatic carbon adjacent to the C3 methylene. |

| C₃ | 37.0 | This carbon is alpha to the ketone carbonyl, causing a downfield shift compared to a standard alkane carbon. |

| C₅ | 41.5 | This carbon is also alpha to the ketone carbonyl and is substituted, shifting it downfield. |

| C₁ (Carboxyl) | 178.0 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4] |

| C₄ (Ketone) | 212.0 | The ketone carbonyl carbon is typically the most deshielded carbon in this type of molecule. |

Experimental Protocol for NMR Data Acquisition

The choice of protocol is critical for acquiring high-quality, reproducible data.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum followed by a ¹³C spectrum. For enhanced structural confirmation, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.

Visualization of NMR Analysis Workflow

The following diagram outlines the logical flow from sample to final structure confirmation using NMR.

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the key signatures will be from the carboxylic acid and ketone groups.

Predicted IR Data Analysis

The presence of two carbonyls and a hydroxyl group provides a rich and highly characteristic IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale & Key Insights |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This is the hallmark of a hydrogen-bonded carboxylic acid dimer. Its broadness often causes it to overlap with C-H stretches.[7] |

| C-H Stretch (Aliphatic) | 2870 - 2960 | Medium-Strong | These sharp peaks correspond to the sp³ C-H bonds in the alkyl chain and isopropyl group. |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp | The saturated ketone carbonyl typically absorbs strongly in this region.[8][9] |

| C=O Stretch (Carboxylic Acid) | ~1705 | Strong, Sharp | The carboxylic acid carbonyl absorbs at a slightly lower wavenumber due to hydrogen bonding. This may appear as a distinct peak or a shoulder on the ketone peak.[7] |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | This stretch, coupled with the O-H bend, is characteristic of the carboxylic acid functional group.[7] |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | An out-of-plane bend that is another key indicator of a carboxylic acid dimer.[7] |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Visualization of Key Vibrational Modes

This diagram illustrates the primary bond vibrations that give rise to the characteristic IR spectrum.

Caption: Key IR vibrational modes for functional group identification.

Part 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation analysis provides further structural information, akin to assembling a puzzle from its pieces. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding an intact molecular ion.[10][11]

Predicted MS Data and Fragmentation Analysis

For this compound (MW = 144.17 g/mol ), analysis in negative ion mode ESI is typically preferred, which would detect the deprotonated molecule [M-H]⁻. Key fragmentation pathways include α-cleavage (cleavage of bonds adjacent to the carbonyl groups) and the McLafferty rearrangement.[12]

Table 4: Predicted Key Ions in ESI-MS for this compound

| Predicted m/z | Ion Formula | Ion Type | Fragmentation Pathway |

| 143.07 | [C₇H₁₁O₃]⁻ | Molecular Ion | Deprotonated parent molecule [M-H]⁻. |